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Abstract
YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific

Protease 7 (USP7). Its development through a scaffold hopping strategy from the earlier

inhibitor FT671 has led to a compound with significantly enhanced cellular activity. YCH2823
has demonstrated robust anti-proliferative effects in a variety of cancer cell lines, including

those with wild-type and mutant TP53, as well as MYCN-amplified neuroblastoma cells. The

mechanism of action is centered on the direct inhibition of the USP7 catalytic domain, leading

to the stabilization of the tumor suppressor protein p53 and its downstream target p21. This, in

turn, induces G1 phase cell cycle arrest and apoptosis. Furthermore, YCH2823 has been

shown to modulate the levels of the proto-oncogene BCL6 and exhibits synergistic effects with

mTOR inhibitors, opening avenues for combination therapies. This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of

YCH2823, including available quantitative data and detailed experimental methodologies.

Introduction
The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical

regulator in oncology, primarily through its role in stabilizing key proteins involved in
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tumorigenesis and tumor suppression.[1][2] One of its most well-characterized substrates is

MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal

degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the

degradation of p53.[1] Consequently, inhibition of USP7 represents a promising therapeutic

strategy to restore p53 function in cancer cells.

YCH2823 was identified through a scaffold hopping strategy aimed at improving the cellular

potency of the known USP7 inhibitor, FT671.[1][2] This effort resulted in a novel chemical entity

with enhanced efficacy in a range of cancer cell models.[2]

Discovery and Optimization
The development of YCH2823 began with the optimization of the previously reported USP7

inhibitor, FT671.[2] Employing a scaffold hopping strategy, researchers synthesized a series of

novel derivatives to enhance cellular activity. This medicinal chemistry effort led to the

identification of YCH2823 as the lead candidate with superior potency.[2]

Mechanism of Action
YCH2823 exerts its anti-cancer effects through the direct inhibition of the catalytic activity of

USP7.[1][2] This inhibition leads to a cascade of downstream cellular events culminating in cell

cycle arrest and apoptosis.

Direct Inhibition of USP7
YCH2823 directly binds to the catalytic domain of USP7, preventing the deubiquitination of its

substrates.[1][2] The high affinity of this interaction is reflected in its low nanomolar inhibitory

and dissociation constants.

Activation of the p53-p21 Signaling Axis
The primary consequence of USP7 inhibition by YCH2823 is the destabilization of MDM2. This

leads to the accumulation and activation of the tumor suppressor protein p53.[1] Activated p53

then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, a key regulator of

cell cycle progression.[1][2] The crucial role of this pathway was demonstrated by the

significantly diminished sensitivity to YCH2823 in cells where p53 or p21 were knocked down.

[1]
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Modulation of BCL6
Treatment with YCH2823 has also been observed to increase the transcriptional and protein

levels of B-cell lymphoma 6 (BCL6), a proto-oncogene with complex roles in cancer.[1][3] The

precise mechanism and consequences of this modulation in the context of USP7 inhibition are

still under investigation.

Synergy with mTOR Inhibitors
Combination studies have revealed a synergistic anti-cancer effect when YCH2823 is used in

conjunction with mTOR inhibitors, particularly in MYCN-amplified neuroblastoma cell lines.[1][4]

This suggests potential combination therapy strategies for specific cancer subtypes.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for YCH2823.

Table 1: In Vitro Potency of YCH2823

Parameter Value Reference

IC50 (USP7 Enzymatic Assay) 49.6 nM [2]

Kd (Binding Affinity to USP7) 117 nM [2]

Table 2: Cellular Activity of YCH2823 in Selected Cancer Cell Lines

Cell Line
Cancer
Type

TP53 Status
MYCN
Status

IC50 (µM) Reference

MM.1S
Multiple

Myeloma
Wild-Type Not Reported Not Reported [1]

CHP-212
Neuroblasto

ma
Wild-Type Amplified Not Reported [1]

NCI-H526
Small Cell

Lung Cancer
Mutant Not Reported Not Reported [1]
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Note: Specific IC50 values for all cell lines were not consistently available in the reviewed

literature.

Signaling Pathway and Experimental Workflow
Diagrams
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Figure 1: YCH2823 Mechanism of Action
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Figure 2: Preclinical Evaluation Workflow

Detailed Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory procedures.

The specific, detailed protocols used in the primary research for YCH2823 were not publicly

available in the supplementary materials of the cited publications.

USP7 Enzymatic Assay
This assay is designed to determine the in vitro inhibitory activity of YCH2823 against purified

USP7 enzyme.

Materials:

Recombinant human USP7 enzyme

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

YCH2823 (serial dilutions in DMSO)

384-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of YCH2823 in DMSO.
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In a 384-well plate, add the assay buffer.

Add the YCH2823 dilutions to the respective wells. Include a DMSO-only control.

Add the USP7 enzyme to all wells and incubate for 15-30 minutes at room temperature to

allow for inhibitor binding.

Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.

Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a

plate reader with appropriate excitation and emission wavelengths.

Calculate the rate of reaction from the linear phase of the fluorescence increase.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)
This assay measures the effect of YCH2823 on the proliferation and viability of cancer cells.

Materials:

Cancer cell lines of interest

Complete cell culture medium

YCH2823 (serial dilutions)

96-well clear tissue culture plates

MTS reagent

Absorbance plate reader

Procedure:

Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
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Treat cells with serial dilutions of YCH2823. Include a vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Add MTS reagent to each well according to the manufacturer's instructions and incubate

for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a plate reader.

Normalize the absorbance values of treated wells to the vehicle control wells (100%

viability).

Plot the percent viability against the logarithm of the inhibitor concentration to determine

the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cells treated with YCH2823 using flow

cytometry.

Materials:

Cancer cell lines

YCH2823

Annexin V-FITC (or other fluorochrome)

Propidium Iodide (PI)

1X Binding Buffer

Flow cytometer

Procedure:

Seed cells and treat with YCH2823 at various concentrations for a predetermined time

(e.g., 24, 48 hours).
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Harvest cells, including any floating cells from the supernatant.

Wash cells with cold PBS and resuspend in 1X Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

protocol.

Incubate in the dark at room temperature for 15 minutes.

Analyze the stained cells on a flow cytometer.

Quantify the percentage of cells in each quadrant (live, early apoptotic, late

apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after

treatment with YCH2823.

Materials:

Cancer cell lines

YCH2823

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat cells with YCH2823 for the desired duration.

Harvest and wash the cells with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at

-20°C for at least 2 hours.
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Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate in the dark at room

temperature for 30 minutes.

Analyze the stained cells on a flow cytometer.

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and

G2/M phases.

Western Blotting
This technique is used to detect changes in the protein levels of p53, p21, and BCL6 following

treatment with YCH2823.

Materials:

Cancer cell lines

YCH2823

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (anti-p53, anti-p21, anti-BCL6, and a loading control like anti-β-actin or

anti-GAPDH)

HRP-conjugated secondary antibodies

SDS-PAGE gels and transfer apparatus

PVDF or nitrocellulose membranes

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with YCH2823 for the desired time.
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Lyse the cells and determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities and normalize to the loading control.

In Vivo Studies
While the primary publication on YCH2823 did not include in vivo data, the potent in vitro

activity suggests its potential for efficacy in animal models.[1] Studies with other USP7

inhibitors have demonstrated tumor growth inhibition in xenograft models.[1] Future research

on YCH2823 will likely involve subcutaneous xenograft studies in immunocompromised mice

bearing human cancer cell lines to evaluate its anti-tumor efficacy and tolerability in vivo.

Pharmacokinetic studies will also be crucial to determine its absorption, distribution,

metabolism, and excretion (ADME) properties.

Clinical Development
As of the latest available information, there are no registered clinical trials for YCH2823. Its

development is currently in the preclinical stage.

Conclusion
YCH2823 is a promising novel USP7 inhibitor with potent in vitro anti-cancer activity across a

range of cell lines with diverse genetic backgrounds. Its well-defined mechanism of action,

centered on the activation of the p53 pathway, provides a strong rationale for its further

development. The synergistic effects observed with mTOR inhibitors also highlight its potential
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for use in combination therapies. Future preclinical studies, particularly in vivo efficacy and

pharmacokinetic profiling, will be critical in determining its potential for clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b12363048?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/378431647_Identification_of_YCH2823_as_a_novel_USP7_inhibitor_for_cancer_therapy
https://pubmed.ncbi.nlm.nih.gov/38387527/
https://pubmed.ncbi.nlm.nih.gov/38387527/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c01433
https://www.bioworld.com/articles/707964-ych-2823-a-novel-usp7-inhibitor-with-efficacy-in-tp53-wild-type-and-mutant-cancer-cells?v=preview
https://www.bioworld.com/articles/707964-ych-2823-a-novel-usp7-inhibitor-with-efficacy-in-tp53-wild-type-and-mutant-cancer-cells?v=preview
https://www.benchchem.com/product/b12363048#discovery-and-development-of-ych2823
https://www.benchchem.com/product/b12363048#discovery-and-development-of-ych2823
https://www.benchchem.com/product/b12363048#discovery-and-development-of-ych2823
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12363048?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

